Antibiofilm Activity Against Enterococcus faecalis: Direct IC₅₀ Comparison with the Parent Scaffold
7-Chloro-2-methylchroman-4-one exhibits measurable but weak antibiofilm activity against Enterococcus faecalis with an IC₅₀ of 1.25 × 10⁵ nM (125 μM) [1]. This contrasts with optimized 4-chromanone antibacterial leads in the same class that achieve MIC values as low as 0.39 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), representing an approximately 60-fold difference in potency [2]. The data establish this compound as a baseline reference scaffold with minimal inherent antibacterial activity, making it suitable as a negative control or starting point for structure–activity relationship (SAR) optimization rather than a direct lead candidate.
| Evidence Dimension | Antibiofilm activity (IC₅₀) against Enterococcus faecalis |
|---|---|
| Target Compound Data | IC₅₀ = 1.25 × 10⁵ nM (125 μM) |
| Comparator Or Baseline | Optimized 4-chromanone antibacterial lead compound (not further specified) from Feng et al., 2014; MIC = 0.39 μg/mL (~2 μM) against MRSA |
| Quantified Difference | Target compound exhibits approximately 60-fold weaker potency relative to class-optimized antibacterial leads |
| Conditions | Crystal violet biofilm formation assay after 20 hours incubation [1]; MIC broth microdilution assay per CLSI guidelines [2] |
Why This Matters
This quantitative inactivity profile defines the compound's utility as a well-characterized negative control or unoptimized starting scaffold, preventing its inappropriate selection for antibacterial discovery programs expecting potent activity.
- [1] BindingDB. BDBM50497186 (CHEMBL3115980). Affinity Data: IC₅₀ = 1.25E+5 nM. Antimicrobial activity against Enterococcus faecalis assessed as inhibition of biofilm formation after 20 hrs by crystal violet staining analysis. View Source
- [2] Feng, L., et al. Synthesis, Structure–Activity Relationship Studies, and Antibacterial Evaluation of 4-Chromanones and Chalcones, as Well as Olympicin A and Derivatives. Journal of Medicinal Chemistry, 2014, 57, 8398–8420. View Source
